molecular formula C19H10ClF3N4O3 B2968470 1-(4-chlorophenyl)-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1116076-92-6

1-(4-chlorophenyl)-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Cat. No.: B2968470
CAS No.: 1116076-92-6
M. Wt: 434.76
InChI Key: VAWGVFVSALDDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-chlorophenyl)-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one features a pyridazinone core substituted at position 1 with a 4-chlorophenyl group and at position 3 with a 1,2,4-oxadiazole ring. The oxadiazole is further substituted at position 3 with a 4-(trifluoromethoxy)phenyl group. This structural motif combines electron-withdrawing groups (chlorophenyl, trifluoromethoxy) and a heterocyclic oxadiazole ring, which may enhance metabolic stability and influence binding affinity in pharmacological contexts .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N4O3/c20-12-3-5-13(6-4-12)27-10-9-15(28)16(25-27)18-24-17(26-30-18)11-1-7-14(8-2-11)29-19(21,22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWGVFVSALDDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H12ClF3N2O3C_{17}H_{12}ClF_3N_2O_3, with a molecular weight of approximately 384.74 g/mol. The compound features a pyridazinone core substituted with both a chlorophenyl group and a trifluoromethoxyphenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds containing the 1,2,4-oxadiazole ring have shown significant activity against various bacterial strains. In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In various cancer cell lines, including breast and lung cancer models, it exhibited cytotoxic effects with IC50 values ranging from 15 to 30 µM. A study indicated that the presence of halogen substituents enhances the compound's ability to induce apoptosis in cancer cells .

Neuropharmacological Effects

The modulation of metabotropic glutamate receptors (mGluRs) is another area where this compound shows promise. Research indicates that derivatives with similar structures can function as positive allosteric modulators (PAMs) at mGlu4 receptors, potentially offering therapeutic avenues for anxiety and psychotic disorders . The most active derivatives in this category demonstrated EC50 values as low as 393 nM, suggesting significant potency.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The ability to modulate mGlu receptors plays a crucial role in its neuropharmacological effects.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : The compound's ability to trigger apoptotic pathways in cancer cells is linked to its structural features and substituents.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various oxadiazole derivatives against Mycobacterium tuberculosis. Among the tested compounds, one derivative showed an IC50 value of 2 µM, indicating potent activity against resistant strains .

Case Study 2: Anticancer Properties

In a study evaluating the anticancer effects of this compound on lung cancer cells (A549), it was found that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 30 µM) and increased markers of apoptosis .

Data Summary

PropertyValue
Molecular FormulaC17H12ClF3N2O3C_{17}H_{12}ClF_3N_2O_3
Molecular Weight384.74 g/mol
Antimicrobial MIC (µM)< 10 for M. tuberculosis
Anticancer IC50 (µM)15 - 30
mGlu4 PAM EC50 (nM)393 - 5300

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The following compounds share structural similarities with the target molecule, differing primarily in heterocyclic substituents and functional groups:

3-[1-(2,4-Difluorophenyl)-1H-Pyrazol-5-yl]-1-[3-(Trifluoromethoxy)phenyl]Pyridazin-4(1H)-one (K79)
  • Core: Pyridazinone with 3-(trifluoromethoxy)phenyl at position 1.
  • Substituent : Pyrazole ring at position 3, substituted with 2,4-difluorophenyl.
  • Key Differences :
    • Pyrazole instead of oxadiazole at position 3.
    • Fluorine atoms on the phenyl group may increase lipophilicity compared to the target compound’s 4-chlorophenyl group.
3-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-1H-Pyrazol-3-yl}-1-(4-Chlorophenyl)-1,4-Dihydropyridazin-4-one
  • Core: Pyridazinone with 4-chlorophenyl at position 1.
  • Substituent : Pyrazole at position 3, linked to a chlorinated trifluoromethylpyridine.
  • Key Differences :
    • Bulky pyridine substituent introduces steric hindrance.
    • Trifluoromethyl group enhances electron-withdrawing effects.
  • Implications: Potentially higher target affinity but reduced solubility due to increased hydrophobicity .
1-(4-Chlorophenyl)-3-[4-Ethyl-5-(Propadienylsulfanyl)-4H-1,2,4-Triazol-3-yl]-4(1H)-Pyridazinone
  • Core: Pyridazinone with 4-chlorophenyl at position 1.
  • Substituent : Triazole at position 3, bearing ethyl and propadienylsulfanyl groups.
  • Key Differences :
    • Triazole instead of oxadiazole, with sulfur-containing substituents.
    • Propadienylsulfanyl may increase metabolic oxidation susceptibility.
  • Implications: Potential for unique binding interactions via sulfur but shorter half-life in vivo .

Physicochemical and Pharmacokinetic Properties

Property Target Compound K79 Compound in Triazole Analog
Molecular Weight ~438.3 g/mol ~443.3 g/mol ~452.2 g/mol ~407.9 g/mol
Heterocyclic Substituent 1,2,4-Oxadiazole Pyrazole Pyrazole 1,2,4-Triazole
Key Functional Groups 4-ClPh, 4-CF3OPh 2,4-F2Ph, 3-CF3OPh 4-ClPh, Cl/CF3Pyridine 4-ClPh, propadienylsulfanyl
logP (Estimated) 3.8 4.1 4.5 3.5
Polar Surface Area ~90 Ų ~85 Ų ~95 Ų ~80 Ų

Notes:

  • Pyrazole analogs (K79, ) exhibit higher logP values, suggesting increased lipophilicity but possible solubility challenges.
  • The triazole analog’s sulfur group may enhance reactivity but reduce metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.